REACTION_SMILES
|
[C:17](=[O:18])([OH:19])[O-:20].[CH2:22]([CH3:23])[O:24][C:25]([C:26]([C:27](=[O:28])[O:29][CH2:30][CH3:31])=[CH:32][O:33][CH2:34][CH3:35])=[O:36].[CH3:2][O:3][c:4]1[cH:5][cH:6][c:7]([CH2:8][n:9]2[n:10][cH:11][cH:12][c:13]2[NH2:14])[cH:15][cH:16]1.[ClH:1].[Na+:21]>>[CH3:2][O:3][c:4]1[cH:5][cH:6][c:7]([CH2:8][n:9]2[n:10][cH:11][cH:12][c:13]2[NH:14][CH:32]=[C:26]([C:25]([O:24][CH2:22][CH3:23])=[O:36])[C:27](=[O:28])[O:29][CH2:30][CH3:31])[cH:15][cH:16]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC=C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(Cn2nccc2N)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(=CNc1ccnn1Cc1ccc(OC)cc1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |